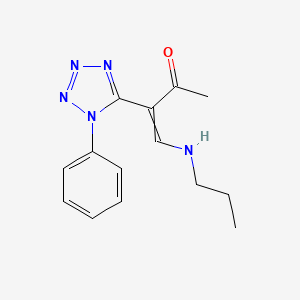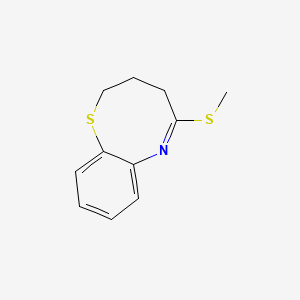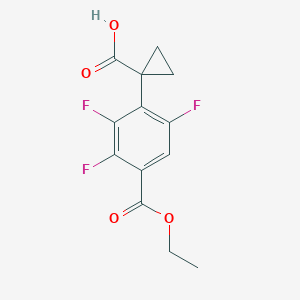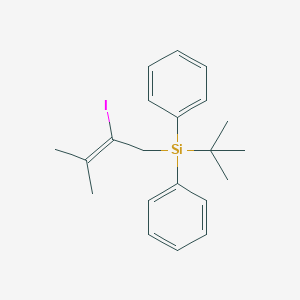![molecular formula C15H18O3Si B14275909 ([1,1'-Biphenyl]-2-yl)(trimethoxy)silane CAS No. 163279-58-1](/img/structure/B14275909.png)
([1,1'-Biphenyl]-2-yl)(trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: is an organosilicon compound characterized by the presence of a biphenyl group attached to a silicon atom, which is further bonded to three methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane typically involves the reaction of 2-bromobiphenyl with trimethoxysilane in the presence of a catalyst. A common method includes the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often involve:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and high-throughput screening for optimal reaction conditions is common. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst
Major Products Formed
Hydrolysis: Formation of
Condensation: Formation of
Substitution: Formation of various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: finds applications in several scientific fields:
Chemistry: Used as a precursor for the synthesis of advanced materials, including and .
Biology: Employed in the modification of biomolecules and surfaces for .
Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of , , and due to its excellent adhesion properties and chemical resistance.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The biphenyl group provides hydrophobic properties and aromatic interactions , which can influence the compound’s behavior in various environments. The methoxy groups facilitate reactivity and functionalization of surfaces.
Vergleich Mit ähnlichen Verbindungen
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: can be compared with other organosilicon compounds such as:
Phenyltrimethoxysilane: Lacks the biphenyl group, resulting in different hydrophobic and electronic properties.
Vinyltrimethoxysilane: Contains a vinyl group instead of a biphenyl group, leading to different reactivity and applications.
Octyltrimethoxysilane: Features an octyl group, providing higher hydrophobicity but different structural properties.
The uniqueness of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane lies in its combination of the biphenyl group with the trimethoxysilane moiety, offering a balance of hydrophobicity , reactivity , and functional versatility .
Eigenschaften
CAS-Nummer |
163279-58-1 |
|---|---|
Molekularformel |
C15H18O3Si |
Molekulargewicht |
274.39 g/mol |
IUPAC-Name |
trimethoxy-(2-phenylphenyl)silane |
InChI |
InChI=1S/C15H18O3Si/c1-16-19(17-2,18-3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI-Schlüssel |
KXPGFLDQTDQXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1=CC=CC=C1C2=CC=CC=C2)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)



![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)

![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)



